2-Methoxy-3-methylpyridine 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6-4-3-5-8(9)7(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETGPJBUDGPASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609235 | |
| Record name | 2-Methoxy-3-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19230-60-5 | |
| Record name | 2-Methoxy-3-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Chemical Transformations Involving 2 Methoxy 3 Methylpyridine 1 Oxide
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
Pyridine N-oxides are generally more reactive toward both electrophilic and nucleophilic reagents than their parent pyridines. arkat-usa.org The N-oxide group enhances the ring's electrophilicity, influencing the regioselectivity of substitution reactions.
In electrophilic aromatic substitution, the N-oxide group acts as a strong activating group, directing incoming electrophiles primarily to the C4 (para) and C2 (ortho) positions due to resonance stabilization of the intermediates. However, in 2-methoxy-3-methylpyridine (B1590087) 1-oxide, the C2 position is already substituted. The methoxy (B1213986) group at C2 is an ortho-, para-directing activator, while the methyl group at C3 provides some steric hindrance. Consequently, electrophilic attack is generally favored at the C4 and C6 positions. For instance, nitration with fuming nitric acid in sulfuric acid yields the 4-nitro derivative.
For nucleophilic substitution, the pyridine ring of an N-oxide is electron-deficient, particularly at the C2 and C4 positions, making it susceptible to attack. A notable reaction is the displacement of the methoxy group. Treatment with hydrobromic acid can replace the methoxy group to form 2-bromo-3-methylpyridine (B184072) 1-oxide. Additionally, activation of the N-oxide with reagents like tosyl chloride (TsCl) facilitates nucleophilic attack at the C2 and C4 positions. acs.org For example, in the presence of TsCl, Meldrum's acid derivatives can act as nucleophiles, leading to substitution primarily at the C4 position for 3-methylpyridine (B133936) N-oxide. acs.org
C-H Functionalization Reactions Directed by the N-Oxide Moiety
The N-oxide group is a highly effective directing group for C-H functionalization reactions, particularly at the C2 position of the pyridine ring. researchgate.netingentaconnect.com This is a powerful strategy for introducing new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. ingentaconnect.comresearchgate.net
Direct Arylation Mechanisms
Palladium-catalyzed direct arylation is a prominent method for functionalizing pyridine N-oxides. arkat-usa.orgnih.gov The mechanism is complex and can involve cooperative catalysis between different palladium species. berkeley.edu One proposed pathway begins with the C-H activation of the pyridine N-oxide at the C2 position by a palladium catalyst, often Pd(OAc)₂, to form a palladacycle intermediate. berkeley.eduresearchgate.net This step is facilitated by the coordinating ability of the N-oxide oxygen. The palladacycle then reacts with an arylating agent, such as an aryl halide or an arylboronic acid derivative, leading to the formation of the C-C bond and regeneration of the active palladium catalyst. fu-berlin.dersc.org
Table 1: Selected Palladium-Catalyzed Direct Arylation Reactions of Pyridine N-Oxides
| Pyridine N-Oxide Substrate | Arylating Agent | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| Pyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂, Ag₂O, TBAI, 1,4-dioxane, 90 °C | 2-Phenylpyridine N-oxide | 92% rsc.org |
| 4-Methoxypyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂, Ag₂O, TBAI, 1,4-dioxane, 90 °C | 2-Phenyl-4-methoxypyridine N-oxide | 65% rsc.org |
| 3-Methylpyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂, Ag₂O, TBAI, 1,4-dioxane, 90 °C | 2-Phenyl-3-methylpyridine N-oxide | 75% rsc.org |
This table presents data for related pyridine N-oxides to illustrate the scope of the reaction.
Thiylation and Alkylation Reactions
The N-oxide group also facilitates C-H thiylation and alkylation. Recent advances have enabled the introduction of sulfur-containing functional groups into the pyridine ring via deoxygenative C-H functionalization of pyridine N-oxides. researchgate.net
Alkylation can be achieved through various mechanisms. One approach involves the addition of Grignard reagents to the pyridine N-oxide. organic-chemistry.org This typically leads to addition at the C2 position. Subsequent treatment with a reagent like acetic anhydride (B1165640) can lead to the 2-substituted pyridine. organic-chemistry.org Another powerful method is photoredox catalysis, where pyridine N-oxides can act as hydrogen atom transfer (HAT) agents. acs.orgnih.gov Under visible light irradiation, a photoredox catalyst can oxidize the N-oxide to generate a pyridine N-oxyl radical. acs.orgnih.gov This highly reactive oxygen-centered radical can then abstract a hydrogen atom from a C(sp³)–H bond of an alkane, generating an alkyl radical that can then be used in further synthetic transformations. acs.orgnih.gov
Role of the N-Oxide Group in Activating the Pyridine Nucleus
The N-oxide group fundamentally alters the electronic properties of the pyridine ring, making it more susceptible to a wider range of chemical transformations. arkat-usa.org This activation stems from the dual nature of the N⁺-O⁻ bond.
Substituent Effects on Reaction Kinetics and Selectivity
Substituents on the pyridine ring, such as the methoxy and methyl groups in 2-methoxy-3-methylpyridine 1-oxide, play a crucial role in modulating the reactivity and selectivity of reactions.
Influence of Methoxy Group on Electron Density
The methoxy group at the C2 position is a strong electron-donating group through resonance, while also exerting a moderate inductive electron-withdrawing effect. Molecular orbital calculations on substituted pyridine N-oxides show that electron-donating groups increase the electron density on the ring. niscpr.res.in
The electron-donating nature of the methoxy group in 2-methoxypyridine (B126380) N-oxide systems generally enhances the rate of electrophilic substitution at the activated C4 and C6 positions. However, for reactions involving C-H activation, such as direct arylation, the effect can be more complex. Studies on 4-substituted pyridine N-oxides have indicated that electron-donating groups can decrease the rate of C-H activation compared to electron-withdrawing groups. fu-berlin.de The increased electron density may disfavor the initial C-H cleavage step by the electrophilic palladium catalyst. Furthermore, the position of the methoxy group is critical; a methoxy group at the 3-position, for example, makes the corresponding N-oxide more reactive in certain bromination reactions than other isomers. abertay.ac.uk In this compound, the combined electronic effects of the methoxy and methyl groups, along with the steric hindrance from the methyl group, will ultimately determine the precise kinetics and regioselectivity of its transformations.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Bromo-3-methylpyridine 1-oxide |
| 4-Nitro-2-methoxy-3-methylpyridine |
| Meldrum's acid |
| 2-Phenylpyridine N-oxide |
| 2-Phenyl-4-methoxypyridine N-oxide |
| 2-Phenyl-3-methylpyridine N-oxide |
| 2-Phenyl-4-nitropyridine N-oxide |
| Pyridine N-oxide |
| 4-Methoxypyridine N-oxide |
| 3-Methylpyridine N-oxide |
| 4-Nitropyridine N-oxide |
| Potassium phenyltrifluoroborate |
| Tosyl chloride |
| Palladium(II) acetate |
Steric Hindrance from Methyl Substituents
In the study of chemical transformations involving this compound, the steric hindrance imposed by the methyl group at the 3-position is a critical factor influencing reactivity and regioselectivity. The placement of the methyl group adjacent to the 2-methoxy substituent creates a sterically crowded environment that can hinder the approach of reagents to both the methoxy group and the nearby C4 position of the pyridine ring.
Research into the nucleophilic substitution reactions of substituted pyridine N-oxides provides quantitative insights into the impact of a methyl group at the 3-position. While direct kinetic data for this compound is not extensively documented, studies on analogous systems, such as 2-bromopyridine (B144113) N-oxides, offer a clear illustration of this steric effect. For instance, the rate of reaction with potassium methoxide (B1231860) in methanol (B129727) is significantly influenced by the presence and position of a methyl substituent on the pyridine ring.
A comparison of the reaction rates of 2-bromopyridine N-oxide with its 3-methyl and 5-methyl analogues demonstrates that the 3-methyl group retards the rate of nucleophilic substitution at the 2-position. rsc.orgrsc.org This is attributed to the steric bulk of the methyl group hindering the approach of the nucleophile.
Table 1: Relative Rates of Reaction of Substituted 2-Bromopyridine N-Oxides with Potassium Methoxide
| Compound | Relative Rate (krel) |
| 2-Bromopyridine N-oxide | 1.00 |
| 2-Bromo-3-methylpyridine N-oxide | 0.23 |
| 2-Bromo-5-methylpyridine N-oxide | 0.45 |
| Data adapted from studies on nucleophilic substitution in pyridine N-oxides. rsc.orgrsc.org |
The data in Table 1 clearly shows that a methyl group at the 3-position decreases the reaction rate more significantly than a methyl group at the 5-position, highlighting the pronounced steric hindrance in the former. This "ortho-effect" of the methyl group is a recurring theme in the chemistry of substituted pyridines and their N-oxides. semanticscholar.orgresearchgate.net
In the context of this compound, this steric hindrance is expected to influence a variety of transformations. For example, in electrophilic aromatic substitution reactions, while the N-oxide and methoxy groups are activating and directing, the 3-methyl group can sterically obstruct attack at the C2 and C4 positions. This may lead to a preference for substitution at the less hindered C6 or C5 positions, depending on the electronic directing effects of the substituents.
Furthermore, the steric hindrance of an alkyl group can become more pronounced when it is adjacent to an alkoxyl group. abertay.ac.uk This suggests that the interaction between the 3-methyl and 2-methoxy groups in this compound could be particularly significant in dictating the outcomes of reactions involving the methoxy group itself, such as cleavage or O-demethylation.
Theoretical studies involving molecular orbital calculations on substituted pyridine N-oxides, including 2-methoxypyridine N-oxide, provide insights into the electron density distribution on the pyridine ring. niscpr.res.in These calculations, combined with the understanding of steric effects, are crucial for predicting the most likely sites of reaction. The steric bulk of the 3-methyl group can override electronic preferences in some cases, directing reactants to sterically more accessible sites. This interplay between electronic and steric effects is a key consideration in the mechanistic investigation of chemical transformations involving this compound.
Spectroscopic Characterization Techniques for 2 Methoxy 3 Methylpyridine 1 Oxide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, the precise structure of 2-methoxy-3-methylpyridine (B1590087) 1-oxide can be confirmed.
The ¹H NMR spectrum of 2-methoxy-3-methylpyridine 1-oxide displays characteristic signals for the aromatic protons and the methyl and methoxy (B1213986) substituents. The chemical shifts (δ) are influenced by the electron-donating methoxy group, the methyl group, and the electron-withdrawing N-oxide functionality, which generally causes downfield shifts for the pyridine (B92270) protons.
Methoxy Group (-OCH₃): The protons of the methoxy group typically appear as a singlet around δ 3.9 ppm.
Methyl Group (-CH₃): The methyl protons also produce a singlet, generally found in the region of δ 2.3-2.5 ppm.
Pyridine Ring Protons: The three adjacent protons on the pyridine ring (H-4, H-5, and H-6) exhibit predictable splitting patterns due to spin-spin coupling.
H-6: This proton, being adjacent to the N-oxide, is the most deshielded and appears as a doublet.
H-4: Situated between two other ring protons, this proton typically appears as a triplet or a doublet of doublets.
H-5: This proton is coupled to both H-4 and H-6 and is expected to be a doublet of doublets.
Typical coupling constants for protons on a pyridine ring are in the range of 6-9 Hz for ortho coupling, 1-3 Hz for meta coupling, and 0-1 Hz for para coupling. For derivatives, such as 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide, the chemical shifts are influenced by the additional substituents, with signals for the propoxy chain appearing alongside the pyridine and methyl proton signals. google.com
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-6 | ~8.1 | Doublet (d) |
| H-4 | ~7.5 | Triplet (t) or Doublet of Doublets (dd) |
| H-5 | ~6.8 | Doublet of Doublets (dd) |
| -OCH₃ | ~3.9 | Singlet (s) |
| -CH₃ | ~2.4 | Singlet (s) |
Note: Predicted values are based on data from analogous compounds.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the seven carbon atoms. The carbon attached to the methoxy group (C-2) is typically the most deshielded of the ring carbons.
Two-dimensional NMR experiments are crucial for unambiguous assignments:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, confirming the connectivity of the pyridine ring protons (H-4, H-5, and H-6).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon to which it is directly attached, allowing for definitive assignment of the protonated carbons. organicchemistrydata.org
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~164 |
| C-6 | ~147 |
| C-4 | ~138 |
| C-3 | ~125 |
| C-5 | ~116 |
| -OCH₃ | ~55 |
| -CH₃ | ~12 |
Note: Predicted values are based on data from analogous compounds.
Vibrational Spectroscopy (Fourier Transform Infrared and Raman)
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule. The spectra exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of specific bonds. For 2-methylpyridine (B31789) 1-oxide, a detailed interpretation of the infrared and Raman spectra has been reported, aided by density functional theory (DFT) calculations. nih.gov
Key expected vibrational modes for this compound include:
C-O Stretching: The methoxy group gives rise to a strong C-O stretching band, typically in the range of 1210-1310 cm⁻¹.
Aromatic C=C and C=N Stretching: These vibrations of the pyridine ring appear in the 1400-1610 cm⁻¹ region.
N-O Stretching: The N-oxide group has a characteristic stretching vibration.
C-H Stretching: Vibrations from the aromatic ring, methyl, and methoxy groups are expected above 3000 cm⁻¹.
In a study of a related compound, 2-methoxy-3-(trifluoromethyl)pyridine, the asymmetrical and symmetrical stretching bands of the methoxy group were observed at 1189 cm⁻¹ and 1026 cm⁻¹, respectively, in the FT-IR spectrum.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Pyridine-based compounds typically exhibit π → π* and n → π* transitions. The high-intensity π → π* transitions occur at shorter wavelengths, while the lower-intensity n → π* transitions, involving non-bonding electrons on the nitrogen and oxygen atoms, appear at longer wavelengths.
The absorption spectra of pyridine N-oxides can be influenced by the substituents on the ring. acs.org For example, while the maximum absorption (λmax) of many pyridine N-oxides is below 280 nm, some derivatives show absorption at longer wavelengths. acs.org A study on a copper(II) adduct of 4-(4-methoxystyryl)pyridine N-oxide involved characterization by electronic absorption and emission spectra. acs.org
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies
High-resolution mass spectrometry is a powerful tool for determining the exact mass and elemental composition of a molecule with high accuracy. researchgate.net For this compound (C₇H₉NO₂), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass of 139.0633. nih.gov
Mass spectrometry also provides information about the molecule's structure through its fragmentation pattern upon ionization. The fragmentation of pyridine derivatives often involves the loss of substituent groups. Common neutral fragments lost include small molecules like CO and radicals such as CH₃.
Coordination Chemistry of 2 Methoxy 3 Methylpyridine 1 Oxide
Ligand Design and Metal Ion Binding Properties
2-Methoxy-3-methylpyridine (B1590087) 1-oxide is recognized as an effective Lewis base and a competent ligand for coordinating with a variety of metal ions. The primary coordination site is the oxygen atom of the N-oxide group, which can readily bind to metal centers. The electron-donating methoxy (B1213986) group at the 2-position and the methyl group at the 3-position influence the ligand's electronic and steric characteristics, which in turn affect the stability and structure of the resulting metal complexes.
The design of ligands based on the pyridine (B92270) N-oxide framework has been a subject of considerable interest. By modifying the substituents on the pyridine ring, it is possible to tune the ligand's properties to achieve specific coordination geometries and to stabilize metal ions in various oxidation states. This strategic modification of ligand structure is crucial for developing complexes with desired catalytic or material properties.
The binding affinity and specificity of 2-methoxy-3-methylpyridine 1-oxide are influenced by the interplay between the N-oxide, methoxy, and methyl groups. These groups can affect the ligand's ability to form stable chelates and its preference for certain metal ions. For instance, the N-oxide group enhances the electrophilicity of the pyridine ring, which can influence its interaction with metal centers. The steric bulk of the methyl group can also play a role in determining the coordination environment around the metal ion.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes involving this compound and related ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques, including X-ray crystallography, to determine their precise structures.
Transition Metal Complexes (e.g., Copper(II), Silver(I), Tin(II))
This compound and its derivatives form stable complexes with a range of transition metals. For example, it has been shown to form stable chelates with palladium(II) chloride in ethanol.
Copper(II) Complexes: Research on analogous compounds like 2-amino-3-methylpyridine (B33374) has demonstrated the formation of stable complexes with copper(II). mdpi.com In these complexes, the pyridine nitrogen and the amino group are typically involved in coordination. mdpi.com For this compound, coordination is expected to occur primarily through the N-oxide oxygen. The study of copper(II) complexes is significant due to their relevance in catalysis and materials science.
Silver(I) Complexes: Silver(I) complexes of substituted pyridines, including 2-amino-3-methylpyridine, have been synthesized and structurally characterized. mdpi.com In the case of [Ag(2-amino-3-methylpyridine)NO₃]₂, the silver ions are bridged by the nitrate (B79036) anions and the organic ligands, forming a polymeric structure. mdpi.com The coordination geometry around the silver ion is often distorted. mdpi.com
Tin(II) Complexes: While specific studies on tin(II) complexes with this compound are not extensively detailed in the provided results, the general principles of coordination chemistry suggest that the N-oxide oxygen would be the primary donor atom in forming such complexes.
A variety of metal complexes with related pyridine N-oxide ligands have been synthesized and characterized, revealing diverse structural motifs.
Table 1: Examples of Transition Metal Complexes with Pyridine N-Oxide Derivatives
| Metal Ion | Ligand | Complex Formula | Structural Features | Reference(s) |
| Palladium(II) | This compound | [PdCl₂(C₇H₉NO₂)₂] | Stable chelate | |
| Copper(I) | This compound | - | Binds via N-oxide oxygen | |
| Copper(II) | 2-Amino-3-methylpyridine | - | Forms stable complexes | mdpi.com |
| Silver(I) | 2-Amino-3-methylpyridine | [Ag(C₆H₈N₂)NO₃]₂ | Polymeric structure with bridging ligands and anions | mdpi.com |
| Manganese(II) | Pyridine N-oxide | Dimeric complexes | - | researchgate.net |
Lanthanide Complexes
For instance, lanthanide complexes with 2-((E)-(1-hydroxy-2-methylpropan-2-ylimino)methyl)-6-methoxyphenol, a Schiff base ligand, have been synthesized and structurally characterized. researchgate.net These complexes often exhibit high coordination numbers, which is characteristic of lanthanide ions. researchgate.net In one case, a gadolinium(III) complex was found to be ten-coordinate with a distorted tetradecahedron geometry. researchgate.net
Table 2: Examples of Lanthanide Complexes with Pyridine N-Oxide Derivatives
| Lanthanide Ion | Ligand | Complex Formula | Key Features | Reference(s) |
| Gd(III), Ho(III), Nd(III) | 2-((E)-(1-hydroxy-2-methylpropan-2-ylimino)methyl)-6-methoxyphenol | [Ln(H₂L¹)₂(NO₃)₃] | Ten-coordinate, distorted tetradecahedron geometry | researchgate.net |
| Sm(III), Gd(III), Eu(III), Tb(III) | 2-(Pyridyl-N-oxide) methylphosphonic acid | [NaLn₂(pmpa)(C₂O₄)₂.₅(H₂O)₄]·2H₂O | 3D coordination polymer | taylorfrancis.com |
| Yb(III), Lu(III), Er(III), La(III), Eu(III), Dy(III) | 2-{[2-(diphenylphosphoryl)acetamido]methyl}pyridine 1-oxide derivatives | Various | Mixed chelating/bridging interactions | researchgate.net |
Investigation of Coordination Modes and Stereochemistry
The coordination modes of this compound and related ligands are versatile. The N-oxide group can act as a monodentate ligand, coordinating to a single metal ion, or as a bridging ligand, linking two or more metal centers. researchgate.net This flexibility allows for the formation of a wide variety of molecular and polymeric structures.
The stereochemistry of the resulting metal complexes is influenced by several factors, including the coordination number and preferred geometry of the metal ion, the steric and electronic properties of the ligand, and the nature of any counter-ions present. For example, in complexes of 2-amino-3-methylpyridine with silver(I), the ligand acts as a bridging ligand, leading to the formation of a polymeric chain. mdpi.com
The study of the crystal structures of these complexes via X-ray diffraction provides definitive information about their coordination modes and stereochemistry. For example, the structure of a dinuclear copper(II) complex with a macrocyclic Schiff base ligand revealed a single endogenous alkoxy bridge.
Catalytic Applications of this compound-Metal Complexes
Metal complexes derived from this compound and its analogues have shown promise in various catalytic applications. The N-oxide functionality can play a crucial role in the catalytic cycle, either by directly participating in the reaction or by modifying the electronic properties of the metal center.
Cross-Coupling Reactions: Palladium(II) complexes of this compound have been utilized as catalysts in cross-coupling reactions. The stability of these complexes under catalytic conditions is a key factor in their effectiveness.
Oxidation Catalysis: Copper(I) complexes coordinated by the N-oxide oxygen of this compound have found applications in oxidation catalysis. The ability of the ligand to stabilize the copper(I) oxidation state is important for these catalytic processes.
Polymerization: Lanthanide complexes supported by β-diketiminate ligands have demonstrated catalytic activity for the polymerization of methyl methacrylate (B99206) and ε-caprolactone. researchgate.net While not directly involving this compound, this highlights the potential of N-oxide containing ligands in polymerization catalysis.
The development of new catalytic systems based on metal complexes of substituted pyridine N-oxides is an ongoing area of research, with the aim of creating more efficient and selective catalysts for a variety of organic transformations.
Organocatalytic and Other Catalytic Applications of 2 Methoxy 3 Methylpyridine 1 Oxide Derivatives
Asymmetric Catalysis with Chiral Pyridine (B92270) N-Oxide Derivatives
Chiral pyridine N-oxides, including derivatives of 2-methoxy-3-methylpyridine (B1590087) 1-oxide, have been successfully employed as organocatalysts to control stereochemical outcomes in various reactions. researchgate.netdiva-portal.org The Lewis basic oxygen atom of the N-oxide can interact with Lewis acidic reagents, creating a chiral environment that directs the approach of substrates, leading to the preferential formation of one enantiomer or diastereomer. researchgate.net
Asymmetric Allylation Reactions
The asymmetric allylation of aldehydes to produce chiral homoallylic alcohols is a significant transformation in organic synthesis, and chiral pyridine N-oxide derivatives have proven to be effective catalysts for this reaction. sci-hub.se These organocatalysts activate allyltrichlorosilanes, facilitating the transfer of the allyl group to the aldehyde in an enantioselective manner. researchgate.net
A notable example is the terpene-derived pyridine N-oxide organocatalyst, known as METHOX, which has demonstrated high efficiency in the asymmetric allylation of aromatic aldehydes. organic-chemistry.org This catalyst system provides high conversion rates and enantioselectivities. organic-chemistry.org The methoxy (B1213986) group on the catalyst is suggested to enhance both reactivity and enantioselectivity by increasing the electron density of the catalyst's phenyl ring. organic-chemistry.org Research has shown that METHOX and its analogues can catalyze the allylation of various aldehydes, including α,β-unsaturated aldehydes, with excellent enantioselectivity. organic-chemistry.orgnih.gov
The general applicability of chiral pyridine N-oxides in this reaction is well-documented, with various derivatives being tested. For instance, chiral 1,1′-biscarboline-N,N′-dioxide derivatives have yielded homoallylic alcohols with outstanding enantioselectivities (up to 99% ee) across a wide range of aldehyde substrates. researchgate.net
Enantioselectivity and Diastereoselectivity Control
The control of enantioselectivity and diastereoselectivity using chiral pyridine N-oxide derivatives is a key feature of their catalytic applications. The structure of the chiral catalyst is paramount in determining the stereochemical outcome of the reaction.
In asymmetric allylation reactions, high levels of enantioselectivity, often exceeding 90% enantiomeric excess (ee), have been achieved. researchgate.netorganic-chemistry.org For example, the METHOX catalyst has been reported to yield homoallylic alcohols with up to 96% ee. organic-chemistry.org The stereochemical course of these reactions is often dictated by the formation of a well-defined, cyclic transition state involving a hypervalent silicate (B1173343) intermediate, which is organized by the chiral N-oxide catalyst. researchgate.net The absolute configuration of the product is determined by the chirality of the catalyst. diva-portal.org
The influence of the catalyst extends to controlling diastereoselectivity in reactions that form multiple stereocenters. The chiral environment created by the catalyst directs the relative orientation of the reacting components, leading to the preferential formation of one diastereomer.
| Aldehyde Substrate | Catalyst | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|
| Aromatic Aldehydes | METHOX | Up to 96% | organic-chemistry.org |
| α,β-Unsaturated Aldehydes | METHOX | 83-96% | nih.gov |
| Aliphatic, Aromatic, Heteroaromatic, and α,β-Unsaturated Aldehydes | (R)-1,1′-biscarboline-N,N′-dioxide derivatives | Up to 99% | researchgate.net |
| Benzaldehyde | Chiral Pyridine N-oxide oxazolines | Up to 71% | mdpi.com |
| 2-Naphthaldehyde | Chiral Pyridine N-oxide oxazolines | 59-72% | mdpi.com |
Pyridine N-Oxides as Activating Reagents in Organic Transformations
Pyridine N-oxides, including 2-methoxy-3-methylpyridine 1-oxide and its derivatives, serve as versatile activating reagents in a multitude of organic reactions. researchgate.net The N-oxide moiety significantly alters the electronic properties of the pyridine ring, enhancing its reactivity and enabling transformations that are difficult to achieve with the parent pyridine. researchgate.net
One key role is as a Lewis basic organocatalyst, where the oxygen atom activates Lewis acidic species. researchgate.net They are also used as precursors to generate other reactive species. For instance, reaction with triphenylphosphine (B44618) can produce (pyridine-2-yl)phosphonium salts, which act as nucleophile equivalents, enabling selective C2 functionalization of the pyridine ring. acs.org This represents an umpolung strategy, reversing the typical electrophilic character of the pyridine ring. acs.org
Furthermore, pyridine N-oxides can be employed in conjunction with electrophilic activating agents to facilitate the substitution of various nucleophiles onto the pyridine ring. nih.gov This approach has been used in the synthesis of pyridylacetic acid derivatives, where the pyridine N-oxide is activated to react with Meldrum's acid derivatives. nih.gov
Photo-Induced and Photoredox Catalytic Systems (e.g., Perfluoroalkylation)
In recent years, pyridine N-oxides have gained prominence in photo-induced and photoredox catalysis. nih.govrsc.org They can function as hydrogen atom transfer (HAT) reagents or as precursors for radical generation under light irradiation. rsc.orgrsc.orgchemrxiv.org
A significant application is in the perfluoroalkylation of aromatic and heteroaromatic compounds. mdpi.com In a notable process developed by Stephenson and coworkers, pyridine N-oxide is used with trifluoroacetic anhydride (B1165640) (TFAA) in a photoredox-catalyzed reaction to generate trifluoromethyl radicals. mdpi.comresearchgate.net This method is scalable and provides an efficient route to trifluoromethylated compounds. researchgate.net The pyridine N-oxide acts as a redox auxiliary, forming a reducible adduct with TFAA that, upon single-electron reduction and subsequent fragmentation, releases the trifluoromethyl radical. mdpi.comresearchgate.netnih.gov This strategy has been extended to other perfluoroalkyl groups. mdpi.com
Moreover, pyridine N-oxides can participate in photoredox reactions without the need for a separate photocatalyst. rsc.orgrsc.org They can form an electron-donor-acceptor (EDA) complex with a substrate, which upon irradiation, initiates a single-electron transfer to generate radical intermediates. rsc.orgsemanticscholar.org This has been harnessed for the Minisci-type alkylation of electron-deficient heteroarenes. rsc.orgrsc.orgsemanticscholar.org Pyridine N-oxides have also been shown to be effective in the photoredox-catalyzed difluoroalkylation of pyridine skeletons. tandfonline.com
The generation of pyridine N-oxy radicals through single-electron oxidation under photoredox conditions is a key mechanistic step in many of these transformations. nih.gov These electrophilic radicals are capable of abstracting hydrogen atoms from C(sp³)–H bonds, enabling a wide range of C-H functionalization reactions. nih.govnih.gov
Synthesis and Structure Reactivity Relationships of Derivatives and Analogues of 2 Methoxy 3 Methylpyridine 1 Oxide
Synthesis of Functionalized Pyridine (B92270) N-Oxide Analogues
The synthesis of functionalized pyridine N-oxide analogues is a cornerstone of heterocyclic chemistry, providing intermediates for a wide array of applications, including pharmaceuticals and materials science. semanticscholar.orgresearchgate.net The reactivity of the pyridine N-oxide core is significantly enhanced compared to the parent pyridine, making it more susceptible to both electrophilic and nucleophilic attacks. researchgate.net
A common and straightforward method for preparing pyridine N-oxides is the oxidation of the corresponding pyridine. acs.org For instance, 3-methylpyridine (B133936) can be converted to its N-oxide form using oxidizing agents like hydrogen peroxide. smolecule.com This transformation is a key step in many synthetic pathways. smolecule.com
Once the N-oxide is formed, various functional groups can be introduced. For example, palladium-catalyzed direct arylation of pyridine N-oxides with aryl triflates can yield 2-aryl pyridine N-oxides. semanticscholar.org These can then be readily deoxygenated to the corresponding 2-arylpyridines. semanticscholar.org Similarly, a one-pot process using commercially available reagents can efficiently convert pyridine N-oxides to 2-aminopyridines with high regioselectivity. semanticscholar.orgresearchgate.net
The synthesis of substituted pyridines often begins with halo- or metallated pyridyl compounds. researchgate.net For example, 2,6-dibromo-3-aminopyridine can undergo nucleophilic aromatic substitution with sodium methoxide (B1231860) to produce 6-bromo-2-methoxy-3-aminopyridine. nih.gov Further functionalization can be achieved through reactions like N-formylation and subsequent conversion to a ketoformamide. nih.gov Lithiation is another powerful technique for introducing substituents, with diisopropylamide and butyllithium (B86547) being effective reagents for the regio- and chemi-selective ortho-lithiation of substituted pyridine N-oxides. rsc.org
The versatility of these synthetic methods allows for the creation of a diverse library of functionalized pyridine N-oxide analogues, each with unique properties and potential applications.
Rational Design of Derivatives Based on Electronic and Steric Properties
The rational design of 2-Methoxy-3-methylpyridine (B1590087) 1-oxide derivatives hinges on the strategic manipulation of electronic and steric effects to achieve desired reactivity and properties. The inherent characteristics of the pyridine N-oxide moiety, combined with the influence of substituents, provide a rich platform for fine-tuning molecular behavior. acs.org
Electronic Properties: The N-oxide group itself is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. abertay.ac.uk However, it also enhances the ring's susceptibility to nucleophilic attack, especially at the 2- and 6-positions. abertay.ac.uk The electronic nature of other substituents plays a crucial role in directing reactivity. Electron-donating groups, such as the methoxy (B1213986) group in the target compound, further increase the electron density of the ring, enhancing its nucleophilicity. researchgate.net Conversely, electron-withdrawing groups, like a nitro group, decrease the electron density, making the ring more electrophilic. nih.gov Studies have shown that electron-poor pyridine N-oxides exhibit higher reactivity towards C–H activation in direct arylation reactions compared to their electron-rich counterparts. fu-berlin.de
Steric Properties: The spatial arrangement of substituents significantly impacts the accessibility of reaction sites. The methyl group at the 3-position in 2-Methoxy-3-methylpyridine 1-oxide provides steric hindrance, which can direct incoming reagents to less crowded positions. For example, in the coordination of silver(I) ions, pyridine N-oxides with two ortho-methyl groups are restricted to a bidentate coordination mode due to steric hindrance around the N-oxide oxygen. acs.org This steric control is a powerful tool in achieving regioselectivity in synthesis.
By carefully considering the interplay of these electronic and steric factors, chemists can rationally design derivatives with tailored properties for specific applications, from organocatalysis to medicinal chemistry. researchgate.netnih.gov
Structure-Reactivity Correlations in Derivative Synthesis
The relationship between the structure of pyridine N-oxide derivatives and their reactivity is a critical aspect of their synthetic utility. The electronic and steric nature of substituents profoundly influences the course and outcome of chemical transformations.
The N-oxide functional group significantly alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack compared to the parent heterocycle. researchgate.net The position of substituents further dictates the regioselectivity of these reactions. For instance, the presence of an electron-donating methoxy group can influence the direction of electrophilic substitution. abertay.ac.uk In the case of 3-methoxypyridine (B1141550) N-oxide, bromination is facilitated because the directing effect of the methoxy group aligns with that of the N-oxide function. abertay.ac.uk
The steric hindrance imposed by substituents also plays a crucial role. The methyl group at the C-3 position in this compound can hinder reactions at adjacent positions, thereby favoring substitution at other sites. This steric effect is a key factor in controlling the regiochemical outcome of derivative synthesis.
Kinetic studies on the direct arylation of 4-substituted pyridine N-oxides have revealed that electron-poor N-oxides react faster and produce higher yields of the cross-coupled product compared to electron-rich N-oxides. fu-berlin.de This highlights a clear correlation between the electronic properties of the substituent and the reaction rate. Furthermore, the reactivity of pyridine N-oxide derivatives in enzymatic reduction has been shown to correlate with the energies of their lowest unoccupied molecular orbitals (LUMO), indicating that their electron-accepting potency is a key determinant of their reactivity. lmaleidykla.lt
Understanding these structure-reactivity correlations is essential for predicting the behavior of substituted pyridine N-oxides and for the rational design of synthetic pathways to novel derivatives.
Applications in Building Block Chemistry
This compound and its analogues are highly valuable building blocks in organic synthesis, providing access to a wide range of more complex and often biologically active molecules. semanticscholar.orgresearchgate.net Their utility stems from the enhanced reactivity of the pyridine N-oxide core and the ability to introduce a variety of functional groups. researchgate.netresearchgate.net
These compounds serve as versatile intermediates in the synthesis of pharmaceuticals. smolecule.com For example, they are critical precursors for novel therapeutic agents and have been used in the production of widely used drugs. The structural framework of substituted pyridines is a common motif in natural products and compounds with significant biological activities. researchgate.net
In the field of materials science, derivatives of this compound are being investigated for the development of new materials with specific, tailored properties. evitachem.com Their unique electronic and photophysical characteristics make them suitable for applications in devices like solar cells and transistors. researchgate.net
The ability to undergo a variety of chemical transformations makes these compounds powerful tools for synthetic chemists. They can be readily converted to other substituted pyridines through reactions like deoxygenation, amination, and arylation. semanticscholar.orgresearchgate.net For instance, a one-step transformation of heterocyclic N-oxides can lead to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles, which are useful in creating new structural analogues of various bioactive agents. organic-chemistry.org The development of methods for the synthesis of 2-alkoxy-4-substituted pyridine derivatives further expands their utility as building blocks. google.com
Advanced Topics and Future Research Directions
Host-Guest Chemistry and Supramolecular Interactions
The unique electronic properties of the N-oxide group, with its highly polar N⁺–O⁻ bond, make pyridine (B92270) N-oxides like 2-methoxy-3-methylpyridine (B1590087) 1-oxide excellent candidates for use in supramolecular chemistry. acs.org This polarity allows them to form strong hydrogen bonds and participate in other non-covalent interactions, which are the foundation of host-guest chemistry and the construction of larger, self-assembled molecular architectures. acs.orgrsc.org
The oxygen atom of the N-oxide is a potent hydrogen bond acceptor, a property that has been exploited in the design of complex crystal structures. For instance, studies on 3-carboxypyridine N-oxide have demonstrated how strong O-H···O and weaker C-H···O hydrogen bonds can direct the formation of two-dimensional layered architectures. iucr.org Similarly, research on 2,2′-dithiobis(pyridine N-oxide) has shown that C-H···O hydrogen bonding is crucial for creating network-like structures in the solid state. rsc.org
Beyond hydrogen bonding, pyridine N-oxides are involved in other significant supramolecular interactions:
Halogen Bonding: The N-oxide oxygen can act as a halogen bond acceptor, interacting with halogenated molecules to form defined supramolecular structures.
Coordination Chemistry: The N-oxide functionality can coordinate with metal ions, acting as a ligand to form metal-organic complexes with diverse geometries and properties. uwindsor.ca Studies have shown that coordination to a Lewis acid like ZnCl₂ enhances the electron-accepting ability of the pyridine N-oxide ring, strengthening its interactions with π-electron donors. mdpi.com
π-Stacking: The aromatic ring of pyridine N-oxides can engage in π-stacking interactions with other aromatic systems, contributing to the stability of the resulting supramolecular assemblies.
A notable study investigated the host-guest chemistry of 3,5-pyridinedicarboxylic N-oxide derivatives with macrocyclic hosts. sioc-journal.cn This research highlighted how the substituents on the pyridine N-oxide guest molecule influence its binding affinity with the macrocyclic host, demonstrating the tunability of these interactions for creating responsive molecular systems. sioc-journal.cn These systems can even form smolecule.compseudorotaxanes that respond to external stimuli like acid or base. sioc-journal.cn The exploration of 2-methoxy-3-methylpyridine 1-oxide in similar host-guest systems could reveal new applications in areas like molecular sensing, drug delivery, and the development of advanced materials.
Development of Novel Synthetic Methodologies for N-Oxides
While traditional methods for synthesizing pyridine N-oxides, such as oxidation with peroxy acids, are well-established, there is a continuous drive to develop more efficient, safer, and environmentally friendly synthetic routes. thieme-connect.de Future research is focused on several key areas:
Catalytic Oxidation: The use of catalytic systems for N-oxidation is a major area of advancement. Methyltrioxorhenium-catalyzed oxidation using hydrogen peroxide is a notable example that offers a more efficient alternative to stoichiometric reagents like m-CPBA. thieme-connect.de Research into novel catalysts, including those based on abundant and inexpensive metals, is expected to yield even more practical methods. thieme-connect.de
Green Chemistry Approaches: There is a growing emphasis on "green" synthetic methods. This includes the use of safer oxidants like hydrogen peroxide and the development of reactions that proceed in environmentally benign solvents, such as water. acs.orgthieme-connect.com For example, a lacunary polyoxometalate has been shown to be a green and reusable catalyst for pyridine N-oxide synthesis. acs.org
Flow Chemistry and Microreactors: The synthesis of N-oxides can be exothermic. Microreaction technology offers a way to control these reactions with high precision, improving safety and efficiency. This approach has been successfully applied to the synthesis of this compound.
Cyclization Reactions: An alternative to direct oxidation is the construction of the N-oxide ring through cyclization reactions. mdpi.com This approach can provide access to novel N-oxide structures that are not easily accessible through traditional oxidation methods and can avoid the use of strong oxidizing agents. mdpi.com
Biocatalysis: The use of enzymes or whole-cell systems for N-oxidation represents a promising frontier. Biocatalytic methods, such as the use of Burkholderia sp. MAK1, can offer high regioselectivity and operate under mild conditions, providing a sustainable route to valuable N-oxide compounds.
These emerging synthetic methodologies will not only make the production of known N-oxides like this compound more efficient but will also open the door to a wider variety of substituted pyridine N-oxides with novel properties and applications. researchgate.net
Mechanistic Studies on Emerging Reactivities
Pyridine N-oxides are recognized for their versatile reactivity, which often differs significantly from their parent pyridines. While their roles in electrophilic and nucleophilic substitution reactions are well-documented, recent research has unveiled new and exciting reactivity patterns, particularly in the realm of single-electron transfer (SET) and photoredox catalysis. digitellinc.com
A significant area of emerging reactivity involves the C-H functionalization of the pyridine ring, which is activated by the N-oxide group. researchgate.net Mechanistic studies, often combining experimental and computational approaches, are crucial for understanding and optimizing these novel transformations.
Key areas of mechanistic investigation include:
Direct Arylation: Palladium-catalyzed direct arylation of pyridine N-oxides has become a powerful tool for forming C-C bonds. berkeley.edunih.gov Detailed mechanistic studies have revealed complex catalytic cycles. For instance, some studies suggest a cooperative catalysis mechanism where two distinct palladium centers are involved. berkeley.edunih.gov Other investigations point to an inner-sphere concerted metalation-deprotonation (CMD) pathway for the C-H bond cleavage step. acs.org Understanding the precise mechanism is key to controlling the regioselectivity and expanding the substrate scope of these reactions. fu-berlin.de
Photocatalytic Reactions: Visible-light photoredox catalysis has opened up new avenues for pyridine N-oxide chemistry. digitellinc.com Under these mild conditions, pyridine N-oxides can participate in a variety of transformations, including ortho-alkylation. digitellinc.comresearchgate.net Mechanistic studies suggest that the pyridine N-oxide can act as both a redox auxiliary and a radical acceptor. researchgate.net In some cases, a β-oxypyridinium radical is generated through a SET process, which then engages in further reactions. digitellinc.com
Radical Reactions: The N-oxide group can facilitate radical addition reactions. nih.gov For example, the photoredox/pyridine N-oxide catalyzed carbohydroxylation of α-olefins involves the generation of a pyridine N-oxy radical that adds to the olefin. acs.org Mechanistic insights from these studies are critical for developing new methods for the difunctionalization of alkenes. acs.org
The table below summarizes some of the emerging reactivities of pyridine N-oxides and the key mechanistic features that have been elucidated.
| Reaction Type | Catalyst/Conditions | Key Mechanistic Feature | Ref |
| Direct Arylation | Pd(OAc)₂ / P(tBu)₃ | Cooperative catalysis between two Pd centers | berkeley.edunih.gov |
| Direct Arylation | Palladium | Concerted Metalation-Deprotonation (CMD) | acs.org |
| Ortho-Alkylation | Acridinium photoredox catalyst | Generation of a β-oxypyridinium radical | digitellinc.com |
| Carbohydroxylation | Photoredox / Pyridine N-Oxide | Radical addition of pyridine N-oxy radical to olefin | acs.org |
Future mechanistic studies will continue to unravel the intricate pathways of these and other emerging reactions, enabling chemists to design more selective and efficient transformations for the synthesis of complex molecules.
Integration of Computational and Experimental Approaches for Design and Prediction
The synergy between computational chemistry and experimental studies has become an indispensable tool in modern chemical research, and the field of pyridine N-oxides is no exception. bohrium.com Density Functional Theory (DFT) and other computational methods provide powerful insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound, guiding experimental design and helping to interpret complex results. worldscientific.comresearchgate.net
Key areas where this integrated approach is making an impact include:
Predicting Reactivity and Reaction Mechanisms: Computational studies are instrumental in elucidating reaction mechanisms. For example, DFT calculations have been used to support the proposed concerted metalation-deprotonation (CMD) pathway in the direct arylation of pyridine N-oxides. acs.org By calculating the energies of intermediates and transition states, researchers can map out the most likely reaction pathways, as demonstrated in the study of photoredox-catalyzed difunctionalization of α-olefins. acs.org This predictive power helps in optimizing reaction conditions and designing more efficient catalysts.
Understanding Molecular Properties: Computational methods can accurately predict a range of molecular properties. This includes geometric parameters, vibrational frequencies (for interpreting IR and Raman spectra), and NMR chemical shifts. researchgate.netacs.org For instance, the HOMO-LUMO energy gap, a key indicator of molecular stability and reactivity, can be readily calculated.
Investigating Supramolecular Interactions: The nature and strength of non-covalent interactions, such as hydrogen and halogen bonds, which are crucial in the supramolecular chemistry of N-oxides, can be modeled and quantified. researchgate.net Quantum chemical calculations have been used to analyze the crystal packing of substituted pyridine N-oxides, revealing the dominant intermolecular forces that govern their solid-state architecture. researchgate.net
Spectroscopic Analysis: Computational spectroscopy is a valuable tool for assigning and interpreting experimental spectra. nih.gov For example, ab initio calculations have been used to identify and assign the numerous Rydberg states in the vacuum-ultraviolet (VUV) absorption spectrum of pyridine N-oxide. aip.org
The table below provides examples of how different computational methods have been applied to study pyridine N-oxides.
| Computational Method | Application | Information Gained | Ref |
| DFT (B3PW91) | Calculation of Heats of Formation | Reliable thermochemical data for substituted pyridine N-oxides. | worldscientific.comresearchgate.net |
| DFT (B3LYP) | Mechanistic Study of Direct Arylation | Support for an inner-sphere CMD pathway. | acs.org |
| Ab initio (MP2) | Analysis of Crystal Packing | Quantification of intermolecular interaction energies. | researchgate.net |
| Multi-configuration SCF | Assignment of VUV Spectrum | Identification of electronic excited states. | aip.org |
| DFT (GIAO method) | Prediction of NMR Spectra | Calculation of ¹H and ¹³C chemical shifts. | researchgate.net |
The continued integration of increasingly sophisticated computational models with targeted experimental work will undoubtedly accelerate the discovery and development of new pyridine N-oxide-based molecules and materials with tailored properties and functions. nih.govmdpi.com
Q & A
Q. What are the recommended synthetic routes for 2-Methoxy-3-methylpyridine 1-oxide?
Methodology :
- Alkylation of Pyridine 1-Oxides : React pyridine 1-oxide derivatives with methyl fluorosulfonate to generate 1-alkoxypyridinium salts, followed by cyanide treatment to introduce nitrile groups. This method is effective for synthesizing dicyano derivatives (e.g., 2,6-dicyano-3-methylpyridine) .
- Nucleophilic Substitution and Rearrangement : Use mixed alkali (K₂CO₃/KOH) with trifluoroethanol to substitute nitro groups in precursors like 2,3-dimethyl-4-nitropyridine 1-oxide. Subsequent acetic anhydride-mediated rearrangement yields acetylated intermediates, which can be purified and transesterified (71% yield) .
Q. How can spectroscopic techniques characterize this compound?
Methodology :
- NMR Analysis : Use - and -NMR to confirm the methoxy group (δ ~3.9 ppm for OCH₃) and N-oxide functionality (downfield shifts for pyridine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H] at m/z 154.06 for C₈H₁₁NO₂) .
Q. What safety protocols are critical during handling?
Methodology :
- Ventilation and PPE : Use fume hoods to avoid inhalation of aerosols. Wear NIOSH-approved gloves (e.g., nitrile) and EN 166-compliant goggles .
- Spill Management : Collect spills mechanically (avoid dust generation) and prevent entry into waterways .
Q. How does the methoxy group’s position influence reactivity?
Methodology :
- Comparative Studies : Compare 2-, 3-, and 4-methoxy isomers via lithiation or electrophilic substitution. The 3-methoxy group in this compound sterically hinders electrophilic attack at adjacent positions, favoring regioselectivity in substitution reactions .
Q. What are the key solubility and stability properties?
Methodology :
- Solubility Testing : Dissolve in polar aprotic solvents (e.g., DMF, DMSO) due to the N-oxide’s polarity. Avoid prolonged storage in aqueous solutions to prevent hydrolysis .
- Stability Assessment : Monitor degradation via HPLC under varying pH and temperature conditions. N-Oxides are prone to reduction under acidic conditions .
Advanced Research Questions
Q. How do electrochemical methods apply to functionalizing this compound?
Methodology :
- Electro-Reductive Cross-Coupling : Use transition metal catalysts (e.g., Ni/Fe) in electrochemical cells to couple with benzamides or allenes. Optimize potentials (-1.2 V to -1.5 V vs Ag/AgCl) to achieve C–H/N–H annulations, as demonstrated for similar N-oxides .
Q. What mechanisms explain the rearrangement of acetylated intermediates?
Methodology :
Q. How can contradictions in synthetic yields be resolved?
Methodology :
- Parameter Optimization : Compare yields under varying conditions (e.g., solvent polarity, temperature). For example, using THF instead of ether in lithiation reactions improves yields by 15–20% .
- Catalyst Screening : Test alternatives to methyl fluorosulfonate (e.g., triflic anhydride) to reduce side reactions .
Q. What role does this compound play in drug precursor synthesis?
Methodology :
Q. How can computational modeling predict reactivity?
Methodology :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The N-oxide group lowers LUMO energy, enhancing susceptibility to nucleophilic attack .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
